molecular formula C21H28N2 B3681607 1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine

1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B3681607
M. Wt: 308.5 g/mol
InChI Key: RQMFLTHTIOXXKA-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with molecular targets such as sigma-2 receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. The compound induces cell death via mitochondrial superoxide production and caspase activation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

1-Cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-cyclohexyl-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2/c1-2-10-20(11-3-1)23-15-13-22(14-16-23)17-19-9-6-8-18-7-4-5-12-21(18)19/h4-9,12,20H,1-3,10-11,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMFLTHTIOXXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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